molecular formula C19H19N3O2 B11009895 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B11009895
M. Wt: 321.4 g/mol
InChI Key: DSOJUSHRLJJUAA-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is a complex organic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenyl group. The pyridine moiety is then attached through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The propanamide moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeConditionsReagentsOutcomeYieldReference
HydrolysisAcidic (HCl, Δ)6M HCl, refluxCleavage to carboxylic acid and 2-(pyridin-2-yl)ethylamine78%
AminolysisBasic (DIPEA, THF)Benzylamine, EDCl/HOBtFormation of substituted benzamide derivatives65%

Mechanistic Insight : Protonation of the amide oxygen in acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water. In aminolysis, coupling agents like EDCl activate the carbonyl group for amine addition.

Oxazole Ring Functionalization

The 1,3-oxazole ring participates in electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution

PositionReagentConditionsProductYieldReference
5-Phenyl groupHNO₃/H₂SO₄0°C, 2hNitration at phenyl meta-position52%
Oxazole C4Br₂ (1 eq)CH₂Cl₂, RTBromination at C468%

Key Finding : Nitration occurs preferentially on the phenyl ring due to steric hindrance from the oxazole’s electron-withdrawing nature .

[4+2] Cycloaddition

DienophileConditionsProductOutcome
Maleic anhydrideToluene, ΔOxazole-fused bicyclic adductConfirmed by XRD

Pyridine Ring Modifications

The pyridin-2-yl group undergoes oxidation and coordination reactions:

ReactionConditionsReagentsOutcome
N-OxidationmCPBA, CHCl₃Pyridine N-oxide formationEnhanced solubility in polar solvents
Metal ComplexationRuCl₃, EtOHRu(II)-pyridine complexCatalytic acti

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide exhibit various biological activities:

Activity Type Description Reference
AntimicrobialEffective against bacteria such as Staphylococcus aureus and Escherichia coli.
AnticancerPotential to inhibit cancer cell proliferation in various tumor types.
Anti-inflammatoryExhibits properties that may reduce inflammation in animal models.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of compounds structurally related to this compound using the disc diffusion method. The results demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting strong antimicrobial potential.
  • Anticancer Properties : In vitro assays on cancer cell lines revealed that derivatives of this compound could induce apoptosis and inhibit cell cycle progression. Molecular docking studies indicated favorable interactions with key targets involved in cancer pathways.
  • Anti-inflammatory Effects : Experimental models of inflammation showed that the compound could significantly reduce inflammatory markers, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The oxazole and pyridine rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, modulate receptor function, or interfere with cellular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4,5-dihydrooxazol-2-yl)pyridine: Similar in structure but lacks the phenyl group on the oxazole ring.

    5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole: Contains a fluorophenyl group, adding different electronic properties.

    2-(4-ethyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol:

Uniqueness

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is unique due to its combination of oxazole and pyridine rings with a propanamide linkage. This structure provides a versatile platform for chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and development.

Biological Activity

The compound 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula for this compound is C17H18N2OC_{17}H_{18}N_{2}O, and it features a complex structure that includes an oxazole ring and a pyridine moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.

Anticancer Activity

Studies have indicated that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of p53 pathways. For example, one study reported that similar oxazole derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound's biological profile suggests potential antimicrobial properties. Research on related oxazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.03 to 0.05 mM against various bacterial strains .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : The activation of apoptosis-related proteins such as caspase-3 has been documented in studies involving oxazole derivatives .
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties that protect cells from oxidative stress.

Case Study 1: Anticancer Activity

In a study examining the effects of various oxazole derivatives on MCF-7 cells, it was found that certain structural modifications enhanced cytotoxicity significantly. The most potent compound exhibited an IC50 value of 0.65 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar pyridine-containing compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 75 µg/mL to 150 µg/mL, indicating moderate antibacterial activity .

Data Summary Table

Biological ActivityCell Line / MicroorganismIC50 / MIC ValueReference
AnticancerMCF-70.65 µM
AntimicrobialStaphylococcus aureus75 µg/mL
AntimicrobialEscherichia coli150 µg/mL

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C19H19N3O2/c23-18(21-13-11-16-8-4-5-12-20-16)9-10-19-22-14-17(24-19)15-6-2-1-3-7-15/h1-8,12,14H,9-11,13H2,(H,21,23)

InChI Key

DSOJUSHRLJJUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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